6-(Piperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6-(Piperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that features a quinolinone core structure with a piperidine carbonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with a piperidine carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
6-(Piperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Piperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-(Piperidine-1-carbonyl)-3,4-dihydroquinolin-2(1H)-one: This compound is unique due to its specific structure and functional groups.
Quinolinone derivatives: These compounds share the quinolinone core but differ in their substituents.
Piperidine derivatives: These compounds contain the piperidine ring but may have different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its combination of the quinolinone core with the piperidine carbonyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
83735-01-7 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
6-(piperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H18N2O2/c18-14-7-5-11-10-12(4-6-13(11)16-14)15(19)17-8-2-1-3-9-17/h4,6,10H,1-3,5,7-9H2,(H,16,18) |
InChI Key |
LZJNRAGKGAHNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Origin of Product |
United States |
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